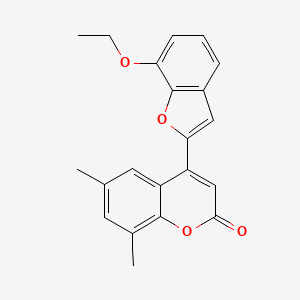

4-(7-ethoxybenzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Description

4-(7-ethoxybenzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran moiety substituted with an ethoxy group at position 7 and methyl groups at positions 6 and 8 of the chromen-2-one core. Coumarins and their derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)15-11-19(22)25-20-13(3)8-12(2)9-16(15)20/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCKXNZSZZTTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C(C=C(C=C34)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-ethoxybenzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(7-ethoxybenzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves replacing a hydrogen atom with another functional group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(7-ethoxybenzofuran-2-

Biological Activity

4-(7-ethoxybenzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarins. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 342.36 g/mol. The structure features a coumarin backbone with ethoxy and benzofuran substituents, which may influence its biological properties.

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a study reported that the compound exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.0 | Apoptosis induction |

| HT-29 | 18.5 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can alter pathways related to oxidative stress and inflammation.

- DNA Interaction : The structure may allow it to intercalate with DNA, disrupting replication in cancer cells.

Case Studies

- Case Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

- Case Study on Antioxidant Activity : Another investigation highlighted its role in reducing oxidative stress markers in diabetic rats, suggesting potential therapeutic applications for metabolic disorders.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Ethoxy vs.

- Benzofuran vs. Aryl Substituents: The benzofuran moiety introduces rigidity and π-conjugation, contrasting with the flexible diphenylamino group in TC. This difference could influence binding affinity in biological targets .

- Methyl Substitutions: Methyl groups at positions 6 and 8 are conserved in several analogs, suggesting their role in stabilizing the chromenone core and modulating steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.